4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound notable for its diverse functional groups and potential applications in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of approximately 470.6 g/mol. Its structure incorporates a pyrrolidine core, various aromatic systems, and functional moieties that suggest potential biological activity.
This compound falls under the category of organic compounds, specifically within the class of pyrrolidines and their derivatives. Due to its structural complexity, it may exhibit properties relevant to pharmaceuticals, particularly in the development of new therapeutic agents.
The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and minimize by-products. Each step may also require purification techniques such as chromatography to isolate the desired product.
The molecular structure of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can be represented using various notations:
CCOc(cc1)cc(C)c1C(C(C(c1ccc(C(C)C)cc1)N(CCCN1CCOCC1)C1=O)=C1O)=O
MDL Number (MFCD) .
The compound exhibits a complex arrangement that includes multiple aromatic rings and functional groups that are likely responsible for its biological activity.
The compound can undergo various chemical reactions typical of organic molecules with functional groups such as hydroxyl, ether, and carbonyl functionalities. Potential reactions include:
The specific reactivity will depend on the substituents attached to the pyrrolidine core and their electronic effects. For instance, electron-donating or withdrawing groups can significantly influence reaction pathways.
The mechanism of action for 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is likely related to its interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may modulate signaling pathways or gene expression through their binding affinities to specific targets. The precise mechanism would require further investigation through pharmacological studies.
The compound is expected to have moderate solubility in organic solvents due to its lipophilic nature stemming from multiple aromatic groups. Its melting point and boiling point would need experimental determination.
Chemical stability under various conditions (pH, temperature) should be assessed to understand its behavior in biological systems or industrial applications. The presence of multiple functional groups suggests potential reactivity under diverse conditions .
4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has potential applications in several fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6